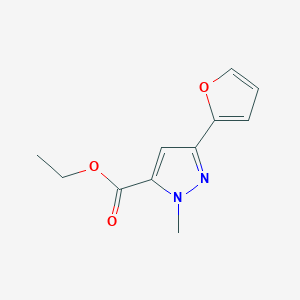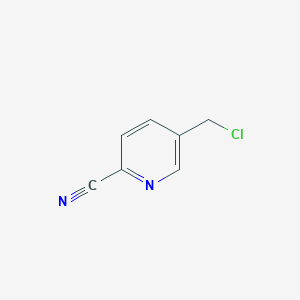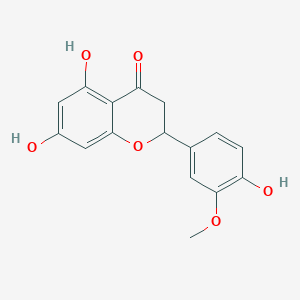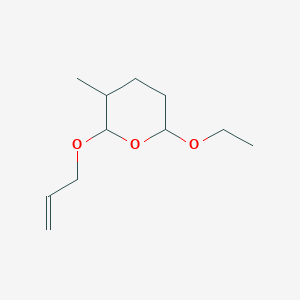![molecular formula C8H6N2OS B025873 2-Aminobenzo[d]thiazole-6-carbaldehyde CAS No. 106429-08-7](/img/structure/B25873.png)
2-Aminobenzo[d]thiazole-6-carbaldehyde
Übersicht
Beschreibung
“2-Aminobenzo[d]thiazole-6-carbaldehyde” is a compound that is part of the benzothiazole family . Benzothiazole is widely used in synthetic and medicinal chemistry and is a component of many compounds and drugs that have several different bioactivities .
Synthesis Analysis
The synthesis of “2-Aminobenzo[d]thiazole-6-carbaldehyde” involves an elegant pathway for the creation of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates as building blocks . These building blocks can be substituted at four different positions on the bicycle, offering the possibility to thoroughly explore the chemical space around the molecule studied as a ligand for the chosen target .
Molecular Structure Analysis
The molecular structure of “2-Aminobenzo[d]thiazole-6-carbaldehyde” is C8H6N2OS . It is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .
Chemical Reactions Analysis
The chemical reactions involving “2-Aminobenzo[d]thiazole-6-carbaldehyde” include the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates . These compounds can carry an −OR substituent or a free hydroxyl group on either position 4 or 5, offering the possibility of O-substitution at these positions .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
2-Aminobenzothiazole derivatives have been identified as potent antiviral agents. The structure of these compounds allows them to interfere with the replication process of various viruses, including Zika, Lassa, and SARS-CoV . This makes them valuable in the development of new antiviral drugs, especially in the face of emerging epidemics.
Antimicrobial Activity
These derivatives exhibit significant antimicrobial properties, making them useful in combating bacterial infections. Their mechanism involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .
Anti-inflammatory Properties
The anti-inflammatory potential of 2-Aminobenzothiazole derivatives is notable. They can inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for treating conditions like arthritis and other inflammatory diseases .
Antidiabetic Effects
Research has shown that certain derivatives of 2-Aminobenzothiazole can modulate blood sugar levels. They may act by influencing insulin secretion or insulin sensitivity, presenting a promising area for antidiabetic drug development .
Analgesic Uses
The analgesic properties of these compounds are attributed to their ability to block pain signals. They could be developed into new painkillers that offer an alternative to current medications, potentially with fewer side effects .
Antioxidant Properties
These derivatives also serve as antioxidants. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Zukünftige Richtungen
The future directions for “2-Aminobenzo[d]thiazole-6-carbaldehyde” could involve further exploration of the chemical space around the molecule, given its potential for substitution at four different positions . This could lead to the development of new biologically active compounds, especially as antibacterial, antifungal, and anticancer agents .
Wirkmechanismus
Target of Action
2-Aminobenzo[d]thiazole-6-carbaldehyde and its derivatives are known to interact with a variety of biological targets. These compounds have been found to exhibit a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . The specific targets of these compounds can vary depending on the specific derivative and its biological activity.
Mode of Action
It’s known that 2-aminobenzothiazole derivatives can serve as reactants or reaction intermediates for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Eigenschaften
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNYZCPMDDDDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzo[d]thiazole-6-carbaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)











